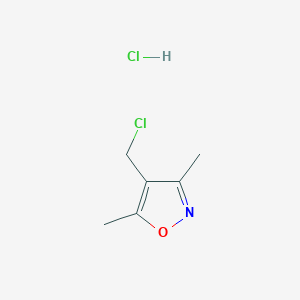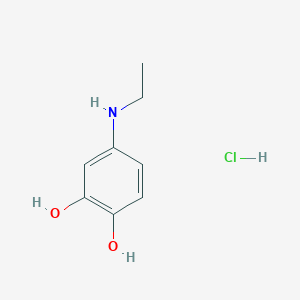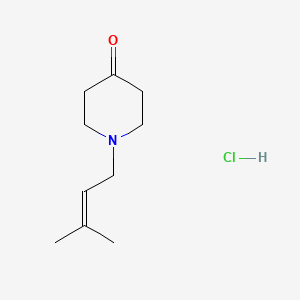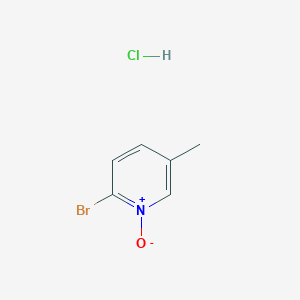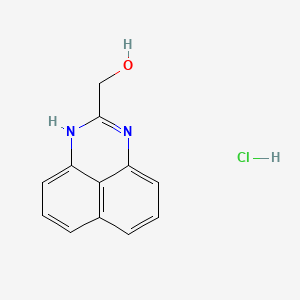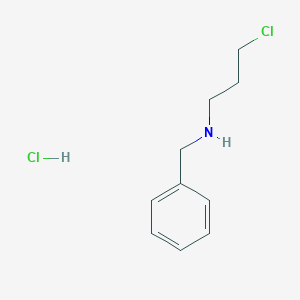
N-benzyl-3-chloropropan-1-amine hydrochloride
Overview
Description
N-benzyl-3-chloropropan-1-amine hydrochloride is an organic compound with the molecular formula C10H15Cl2N It is a hydrochloride salt of N-benzyl-3-chloropropan-1-amine, which is a derivative of benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3-chloropropan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Another method involves the reaction of benzyl chloride with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. This reaction also yields N-benzyl-3-chloropropan-1-amine, which can be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in batch or continuous reactors, and the product is purified through crystallization or distillation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reductive amination: The compound can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reductive amination: Common reagents include sodium cyanoborohydride or sodium triacetoxyborohydride. The reactions are typically carried out in the presence of a suitable acid catalyst.
Hydrolysis: The reaction is typically carried out in aqueous acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted amines, thiols, or ethers.
Reductive amination: The major products are secondary or tertiary amines.
Hydrolysis: The major products are the corresponding amine and hydrochloric acid.
Scientific Research Applications
N-benzyl-3-chloropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloropropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropylamine hydrochloride: A similar compound with a shorter carbon chain and no benzyl group.
N-benzyl-2-chloroethanamine hydrochloride: A similar compound with a shorter carbon chain between the benzyl group and the amine.
N-benzyl-4-chlorobutan-1-amine hydrochloride: A similar compound with a longer carbon chain between the benzyl group and the amine.
Uniqueness
N-benzyl-3-chloropropan-1-amine hydrochloride is unique due to its specific structure, which includes a benzyl group and a three-carbon chain with a chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo nucleophilic substitution and reductive amination reactions, as well as its potential biological activity, sets it apart from similar compounds .
Properties
IUPAC Name |
N-benzyl-3-chloropropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWZTNPLGXBBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608846 | |
| Record name | N-Benzyl-3-chloropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90944-87-9 | |
| Record name | NSC144278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-3-chloropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(1S)-1-phenylethyl]butan-2-amine;hydrochloride](/img/structure/B8094515.png)
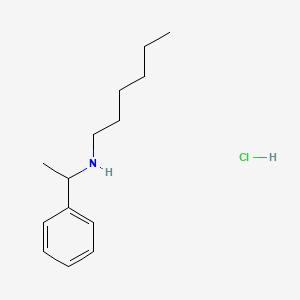

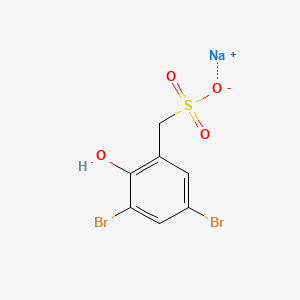
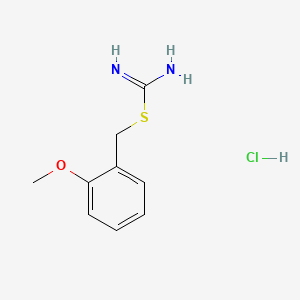
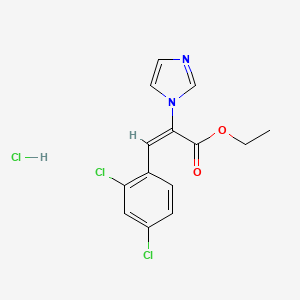
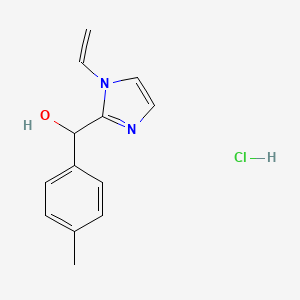
![(Z)-but-2-enedioic acid;phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B8094545.png)
